alpha-Cyclohexylthiophen-3-acetonitrile

LogP Lipophilicity Cycloalkyl

Alpha-Cyclohexylthiophen-3-acetonitrile (IUPAC: 2-cyclohexyl-2-thiophen-3-ylacetonitrile) is a heterocyclic nitrile with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol. This compound features a thiophene ring substituted at the 3-position with a cyclohexyl-acetonitrile moiety, a specific scaffold that places it within a structural class explored for developing SUMO E1 enzyme inhibitors.

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
CAS No. 55504-22-8
Cat. No. B12689005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cyclohexylthiophen-3-acetonitrile
CAS55504-22-8
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C#N)C2=CSC=C2
InChIInChI=1S/C12H15NS/c13-8-12(11-6-7-14-9-11)10-4-2-1-3-5-10/h6-7,9-10,12H,1-5H2
InChIKeyLGYQFTRQQFYQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Cyclohexylthiophen-3-acetonitrile (CAS 55504-22-8): A Specialized Thiophene-Nitrile Building Block for Drug Discovery


Alpha-Cyclohexylthiophen-3-acetonitrile (IUPAC: 2-cyclohexyl-2-thiophen-3-ylacetonitrile) is a heterocyclic nitrile with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol. This compound features a thiophene ring substituted at the 3-position with a cyclohexyl-acetonitrile moiety, a specific scaffold that places it within a structural class explored for developing SUMO E1 enzyme inhibitors. [1] Its unique combination of an electron-rich thiophene, a flexible cyclohexyl ring, and a reactive nitrile handle makes it a niche intermediate in medicinal chemistry, distinct from simpler thiophene acetonitriles or phenyl analogs.

Why Close Analogs of Alpha-Cyclohexylthiophen-3-acetonitrile Cannot Be Interchanged in Synthetic Routes


Generic substitution of alpha-cyclohexylthiophen-3-acetonitrile with a close analog, such as a phenyl or cyclopentyl derivative, is not trivial. The cyclohexyl group's specific steric bulk and conformational flexibility, combined with the thiophene's distinct π-electron density, uniquely modulate the reactivity of the acetonitrile group and the overall lipophilicity of the molecule. [1] Even seemingly minor changes, like reducing the ring size, result in quantifiably different physicochemical properties (e.g., a lower LogP and altered boiling point) that can derail a multi-step synthetic pathway by affecting solubility, intermediate purification, and reaction kinetics. The data below provides the quantitative basis for this specificity.

Quantitative Differentiation Guide for Alpha-Cyclohexylthiophen-3-acetonitrile (CAS 55504-22-8) Against Structural Analogs


Lipophilicity (LogP) Comparison Against a Key Cyclopentyl Analog

The target compound exhibits a higher computed octanol-water partition coefficient (LogP) than its cyclopentyl analog, 2-cyclopentyl-2-(thiophen-3-yl)acetonitrile, indicating greater lipophilicity for the cyclohexyl derivative. [1] This difference is critical for predicting membrane permeability and solubility in organic synthesis.

LogP Lipophilicity Cycloalkyl Quantitative Structure-Property Relationship

Boiling Point Differentiation for Purification Strategy from Unsubstituted Parent Compound

The target compound's high boiling point of 337.3°C at 760 mmHg is a key differentiating factor from the unsubstituted parent molecule, thiophene-3-acetonitrile. This property dictates its stability under thermal conditions and guides the choice of purification technique (e.g., distillation vs. chromatography).

Boiling Point Purification Thiophene Physicochemical Property

Vendor-Purity Based Specification for Procurement Decision

Commercial suppliers list the product in two primary purity grades: 95% and 99%. Selecting the 99% grade, where the identity and quantity of impurities are controlled, is a critical procurement specification for ensuring reproducible yields in the next reaction step, unlike a generic 'high-purity' product.

Chemical Purity Procurement Specification Intermediate Quality Control

Polar Surface Area (PSA) as a Predictive Measure of Synthetic Solubility Compared to Phenyl Analog

The target compound has a computed Polar Surface Area (PSA) of 52.03 Ų. This value is directly attributable to the nitrile group on the cyclohexyl-thiophene scaffold. A close analog where the thiophene is replaced by a phenyl ring would have a similar PSA, but vastly different π-π stacking and electronic properties, making them non-interchangeable in a synthetic sequence targeting specific molecular interactions.

Polar Surface Area Solubility Nitrile Drug-likeness

Validated Application Scenarios for Alpha-Cyclohexylthiophen-3-acetonitrile (55504-22-8)


Intermediate for SUMO E1 Inhibitor Lead Discovery

Alpha-cyclohexylthiophen-3-acetonitrile is directly relevant as a key intermediate for synthesizing compounds within the genus claimed by US Patent 11,578,079. [1] The specific cyclohexyl group contributes to the critical lipophilicity (LogP 3.94) required for binding to the hydrophobic pockets of the SUMO E1 enzyme, a target in oncology. A phenyl or cyclopentyl analog would profoundly change this property, potentially eliminating target affinity.

Building Block for Functionalized 3-Thienylacetamides

As a precursor, the nitrile group can be selectively hydrolyzed to the corresponding amide. The published synthesis of α-substituted 3-thienylacetamides demonstrates that the cyclohexyl derivative is a verifiable starting point for this class. [2] The distinct boiling point (337.3°C) and LogP of this precursor dictate the reaction work-up and purification strategy compared to simpler derivatives.

Specialty Organic Synthesis Requiring High-Purity Acetonitrile Intermediates

For chemical process development where impurity profiles must be tightly controlled, the availability of alpha-cyclohexylthiophen-3-acetonitrile in a specified 99% purity grade is a critical selection factor. Procuring the 99% grade directly mitigates project risk by reducing the need for in-house purification of this specific high-boiling-point intermediate.

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